molecular formula C20H19BrN4O2S B5208142 N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5208142
M. Wt: 459.4 g/mol
InChI Key: FCVBZYBDACOAFI-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a prop-2-en-1-yl (allyl) group at the 4-position, a 4-methoxyphenyl group at the 5-position, and a sulfanyl acetamide moiety linked to a 3-bromophenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole scaffolds are prevalent .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O2S/c1-3-11-25-19(14-7-9-17(27-2)10-8-14)23-24-20(25)28-13-18(26)22-16-6-4-5-15(21)12-16/h3-10,12H,1,11,13H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVBZYBDACOAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and methoxyphenyl groups. The final step involves the formation of the acetamide linkage.

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via substitution reactions using appropriate brominated and methoxylated precursors.

    Formation of Acetamide Linkage: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its biological activity.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Triazole Derivatives with Aryl and Heteroaryl Substituents

  • Compound 6l (): Contains a 4-methoxyphenyl group and thiophene substituents. Exhibits a high yield (93%) and melting point (125–128°C).
  • VUAA-1 (): An Orco agonist with a 4-ethylphenyl and pyridinyl group. The ethyl group provides steric bulk, while the pyridinyl nitrogen facilitates hydrogen bonding.
  • OLC-15 (): Features a 4-butylphenyl group and pyridinyl substituent. The longer alkyl chain increases hydrophobicity compared to the target’s bromophenyl, which may affect membrane permeability .

Substituent Impact on Physical Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., bromo, chloro) exhibit higher melting points due to increased dipole interactions. For example, compound 6s () with a benzonitrile group melts at 198–200°C, while the target compound’s melting point is likely influenced by bromine’s polarizability .
  • Synthetic Yields : Microwave-assisted synthesis () improves yields (e.g., 89% for compound 9g) compared to conventional methods. The target compound’s synthesis may benefit similarly, though substituent reactivity (e.g., bromine’s steric effects) could modulate efficiency .

Enzyme Inhibition and Receptor Modulation

  • Orco Channel Modulators (): VUAA-1 and OLC-12 differ in alkyl chain length and aryl groups. The target compound’s allyl and methoxyphenyl groups could position it as a partial agonist/antagonist with unique activation kinetics .

Antimicrobial and Antioxidant Activities

  • Derivatives KA3–KA14 (): Electron-withdrawing groups (e.g., nitro, chloro) at aryl positions enhance antimicrobial activity. The target’s bromine atom may similarly improve efficacy against resistant pathogens .
  • Compound 7h (): Exhibits antioxidant activity (IC50 data). The target’s methoxy group, a known radical scavenger, could augment such properties .

Nonlinear Optical (NLO) Properties

Triazole derivatives with bromophenyl groups () demonstrate enhanced NLO responses due to charge transfer from electron-donating (methoxy) to withdrawing (bromo) groups.

Biological Activity

N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H27BrN4O2S
Molecular Weight 511.49 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is known for its role in inhibiting various enzymes and receptors. The presence of the bromophenyl and methoxyphenyl groups may enhance binding affinity and specificity towards these targets.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptors : Interaction with cellular receptors could modulate signaling pathways.
  • Ion Channels : Potential effects on ion channels may influence cellular excitability.

Biological Activity Assessment

Recent studies have evaluated the biological activity of this compound against various pathogens and in different biological assays.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

Study Pathogen MIC (μg/mL) Activity Level
Dhameliya et al. (2023)Mycobacterium tuberculosis12.5High efficacy
Li and Zhang (2022)Various bacteria15Moderate efficacy

Case Studies

  • Anti-Tubercular Activity : A study reported that triazole derivatives, including those similar to this compound, showed promising results against M. tuberculosis, with MIC values indicating effective inhibition compared to standard treatments like Isoniazid .
  • Anticancer Potential : In vivo studies demonstrated that related compounds significantly inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .

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